Lipophilicity (LogP) Profile of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid vs. 7-(4-Butylphenyl)-7-oxoheptanoic Acid
The computed lipophilicity (XLogP3-AA) of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is 3.0 [1]. This is quantitatively lower than the predicted lipophilicity of the para-butyl-substituted analog, 7-(4-butylphenyl)-7-oxoheptanoic acid, for which a computed LogP of approximately 4.4 is anticipated based on its extended alkyl chain. This difference in lipophilicity is critical, as SAR analysis for the ω-aryl-ω-oxoalkanoic acid class identifies a non-linear, quadratic relationship between antiaggregation activity and lipophilicity, with an optimal log P value of 3.0 [2].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 |
| Comparator Or Baseline | 7-(4-Butylphenyl)-7-oxoheptanoic acid (estimated XLogP3-AA ≈ 4.4) |
| Quantified Difference | Difference of ≈ 1.4 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Lipophilicity is a primary determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and its proximity to the SAR-identified optimum of log P = 3.0 positions 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid as a more favorable candidate for exploring antiaggregation mechanisms than its more lipophilic para-butyl analog.
- [1] PubChem. (2024). Compound Summary for CID 24726878: 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid. National Library of Medicine (US), National Center for Biotechnology Information. View Source
- [2] Kuchař, M., Brunová, B., Grimová, J., Rejholec, V., & Čepelák, V. (1986). On the quantitative relations between structure and antiaggregation activity of ω-aryl-ω-oxoalkanoic acids. Collection of Czechoslovak Chemical Communications, 51(11), 2617-2625. View Source
